

# Peroxynitrous Acid in Atmospheric Chemistry: An In-depth Technical Guide

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Compound Name: Peroxynitrous acid

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## Abstract

**Peroxynitrous acid** (ONOOH), a reactive nitrogen species, plays a significant, albeit complex and often overlooked, role in atmospheric chemistry. As an isomer of nitric acid, it serves as a temporary reservoir for hydroxyl (OH) and nitrogen dioxide (NO<sub>2</sub>) radicals, thereby influencing the cycling of HO<sub>x</sub> and NO<sub>x</sub>, which are central to tropospheric ozone formation and the overall oxidative capacity of the atmosphere. This guide provides a comprehensive technical overview of the atmospheric chemistry of **peroxynitrous acid**, including its formation, decomposition, and photochemical pathways. It summarizes the available quantitative kinetic data, details relevant experimental methodologies, and presents key atmospheric reaction pathways through structured diagrams. This document is intended to be a core resource for researchers in atmospheric science and related fields where the chemistry of reactive nitrogen species is pertinent.

## Core Chemical and Physical Properties

**Peroxynitrous acid** is the conjugate acid of the peroxynitrite anion (ONOO<sup>-</sup>). In the context of atmospheric chemistry, it is a transient gas-phase species.

Property	Value	Reference(s)
Chemical Formula	HOONO	[1]
Molar Mass	63.01 g/mol	[1]
pKa (aqueous)	~6.8	[1]

## Atmospheric Chemistry of Peroxynitrous Acid

The atmospheric significance of ONOOH lies in its role as an intermediate in the  $\text{HO}_2 + \text{NO}$  reaction, its thermal and photochemical decomposition to produce radicals, and its isomerization to the more stable nitric acid ( $\text{HNO}_3$ ).

### Formation Pathways

The primary formation route for **peroxynitrous acid** in the gas phase is the association reaction of the hydroperoxyl radical ( $\text{HO}_2$ ) and nitric oxide ( $\text{NO}$ ). This reaction proceeds on a complex potential energy surface, with the main channel leading to the formation of hydroxyl radical ( $\text{OH}$ ) and nitrogen dioxide ( $\text{NO}_2$ ). However, a smaller, pressure-dependent channel leads to the formation of the ONOOH adduct.[2][3]

Primary Formation Reaction:  $\text{HO}_2 + \text{NO} + \text{M} \rightarrow \text{ONOOH} + \text{M}$

Ab initio molecular orbital studies have elucidated the potential energy surface for the  $\text{HO}_2 + \text{NO}$  reaction, confirming the formation of the ONOOH adduct as a key intermediate.[2][3] The branching ratio between the two product channels ( $\text{OH} + \text{NO}_2$  vs. ONOOH) is dependent on temperature and pressure, though specific, experimentally determined rate constants for the ONOOH formation channel under various atmospheric conditions are not well-established.

Another potential formation pathway is the reaction of hydroxyl radicals ( $\text{OH}$ ) with nitrogen dioxide ( $\text{NO}_2$ ), which also forms nitric acid ( $\text{HNO}_3$ ).

Secondary Formation Reaction:  $\text{OH} + \text{NO}_2 + \text{M} \rightarrow \text{ONOOH} + \text{M}$

The branching ratio for this reaction also depends on pressure, with the formation of ONOOH being a minor channel compared to  $\text{HNO}_3$  formation.

## Decomposition and Isomerization

Once formed, **peroxynitrous acid** is unstable and undergoes two primary unimolecular decay pathways in the gas phase: isomerization to nitric acid and homolytic cleavage of the O-O bond.

- Isomerization to Nitric Acid ( $\text{HNO}_3$ ): This is the dominant thermal decomposition pathway.<sup>[1]</sup>  
 $\text{ONOOH} \rightarrow \text{HNO}_3$  The rate constant for this isomerization is approximately  $1.2 \text{ s}^{-1}$ .<sup>[1]</sup>
- Homolysis to OH and  $\text{NO}_2$  Radicals: A smaller fraction of ONOOH decomposes to form hydroxyl and nitrogen dioxide radicals.<sup>[1][4]</sup>  $\text{ONOOH} \rightarrow \text{OH} + \text{NO}_2$  The branching ratio for this pathway is estimated to be up to 5%.<sup>[1]</sup> Even at this small percentage, it can be a source of these crucial radicals.

## Photochemistry

Photolysis is a significant loss process for **peroxynitrous acid**, especially in the upper troposphere. Theoretical calculations have shown that ONOOH can absorb UV radiation, leading to its dissociation.

Photolysis Reaction:  $\text{ONOOH} + h\nu \rightarrow \text{Products (e.g., OH} + \text{NO}_2)$

The photolysis rate constant (J) has been computed to be approximately  $6 \times 10^{-4} \text{ s}^{-1}$  near the tropopause, which corresponds to an atmospheric lifetime of about 30 minutes.<sup>[5]</sup> This rapid photolysis makes it an important process to include in atmospheric models.

## Reactions with Other Atmospheric Species

Direct experimental data on the gas-phase reactions of ONOOH with other key atmospheric species is scarce due to its instability.

- Reaction with OH: The reaction of ONOOH with OH is a potential sink. However, kinetic data for this specific reaction is not available.
- Reaction with  $\text{O}_3$ : The reaction with ozone is also a possible loss pathway, but rate constants have not been experimentally determined.

- Reaction with Alkanes: Studies on the gas-phase oxidation of alkanes by **peroxynitrous acid** suggest that the reaction is primarily driven by the OH radicals produced from the decomposition of ONOOH, rather than a direct reaction with the ONOOH molecule itself.[6]

## Heterogeneous Chemistry

The uptake of **peroxynitrous acid** onto atmospheric aerosols (e.g., sulfate, sea salt, dust, soot) could be a potential sink for ONOOH and a source of other nitrogen and hydrogen-containing species on the particle surface. However, specific uptake coefficients or reaction probabilities for ONOOH on various aerosol types have not been experimentally determined. Research on related species like HONO suggests that heterogeneous processes on aerosol surfaces can be significant.[7]

## Quantitative Data

The following tables summarize the available quantitative data for the key reactions of **peroxynitrous acid** in atmospheric chemistry. It is important to note that there are significant gaps in the experimental data for gas-phase ONOOH.

Table 1: Unimolecular and Photochemical Reactions of ONOOH

Reaction	Rate Constant / Parameter	Temperature (K)	Pressure	Notes	Reference(s)
$\text{ONOOH} \rightarrow \text{HNO}_3$	$k = 1.2 \text{ s}^{-1}$	298	Not specified	Dominant thermal decay pathway.	[1]
$\text{ONOOH} \rightarrow \text{OH} + \text{NO}_2$	Branching Ratio: up to 5%	298	Not specified	Minor thermal decay pathway.	[1]
$\text{ONOOH} + h\nu \rightarrow \text{Products}$	$J \approx 6 \times 10^{-4} \text{ s}^{-1}$	Not specified	Near tropopause	Theoretical calculation. Corresponds to a lifetime of ~30 minutes.	[5]

Table 2: Bimolecular Reactions Involving ONOOH

Reaction	Rate Constant (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Notes	Reference(s)
HO <sub>2</sub> + NO + M → ONOOH + M	Not well- established	-	Minor channel of the HO <sub>2</sub> + NO reaction. Rate is pressure and temperature dependent.	[2][3]
OH + NO <sub>2</sub> + M → ONOOH + M	Not well- established	-	Minor channel of the OH + NO <sub>2</sub> reaction.	-
ONOOH + OH → Products	Data not available	-	Expected to be a sink for ONOOH.	-
ONOOH + O <sub>3</sub> → Products	Data not available	-	Possible but likely slow.	-

## Experimental Protocols

Direct experimental studies of gas-phase **peroxynitrous acid** kinetics are challenging due to its high reactivity and thermal instability. No standardized protocol has been established. The following outlines a conceptual experimental workflow adapted from general gas-phase kinetic studies and the known aqueous-phase synthesis of its precursor, peroxynitrite.

### Protocol 1: Generation of Gaseous Peroxynitrous Acid (Conceptual)

This protocol describes a potential method for generating a flow of gaseous ONOOH for kinetic studies. It is based on the acidification of a peroxynitrite solution followed by rapid volatilization.

Materials:

- Sodium nitrite (NaNO<sub>2</sub>)

- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Hydrochloric acid ( $\text{HCl}$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Manganese dioxide ( $\text{MnO}_2$ ) (for  $\text{H}_2\text{O}_2$  quenching)
- Inert carrier gas (e.g.,  $\text{N}_2$ ,  $\text{He}$ )
- Flow tube reactor
- Mass flow controllers
- Pressure gauges
- Detection system (e.g., Chemical Ionization Mass Spectrometer - CIMS, Laser-Induced Fluorescence - LIF)

Procedure:

- Synthesis of Peroxynitrite ( $\text{ONOO}^-$ ) Solution: Prepare a stock solution of peroxynitrite by the rapid mixing of an acidic solution of  $\text{H}_2\text{O}_2$  with a solution of  $\text{NaNO}_2$ , followed by quenching with  $\text{NaOH}$ . This is a standard aqueous-phase synthesis.[8]
- Removal of Excess  $\text{H}_2\text{O}_2$ : Treat the peroxynitrite solution with  $\text{MnO}_2$  to catalytically decompose unreacted  $\text{H}_2\text{O}_2$ . Filter to remove the  $\text{MnO}_2$ .
- Generation of Gaseous  $\text{ONOOH}$ :
  - Use a syringe pump to deliver the peroxynitrite solution at a constant, low flow rate to a nebulizer or a heated inlet system.
  - Simultaneously, introduce a flow of a weak acid vapor (e.g., formic acid) diluted in an inert carrier gas to protonate the peroxynitrite to form  $\text{ONOOH}$  at the gas-liquid interface.
  - The volatile  $\text{ONOOH}$  will then be carried into the main flow of the reactor.

- Kinetic Measurements:
  - Introduce the gaseous ONOOH into a temperature and pressure-controlled flow tube reactor.
  - Introduce the reactant gas (e.g.,  $O_3$ , OH precursor) at a known concentration.
  - Monitor the decay of ONOOH or the formation of products along the length of the flow tube using a suitable detection method.
  - The OH radicals can be generated in situ via photolysis of a precursor like  $H_2O_2$  or  $O_3/H_2O$ .

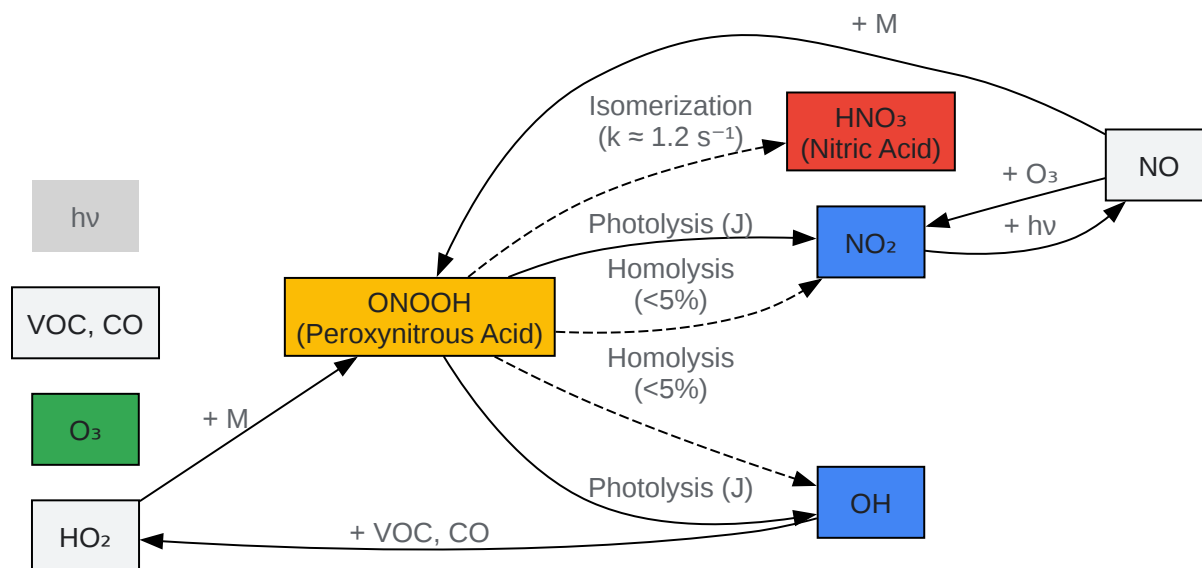
#### Challenges and Considerations:

- The yield of gaseous ONOOH is likely to be low and difficult to quantify.
- The presence of impurities from the synthesis (e.g., water vapor,  $HNO_3$  from isomerization) can interfere with kinetics measurements.
- Wall losses of the highly reactive ONOOH in the reactor can be significant.

## Visualization of Atmospheric Pathways

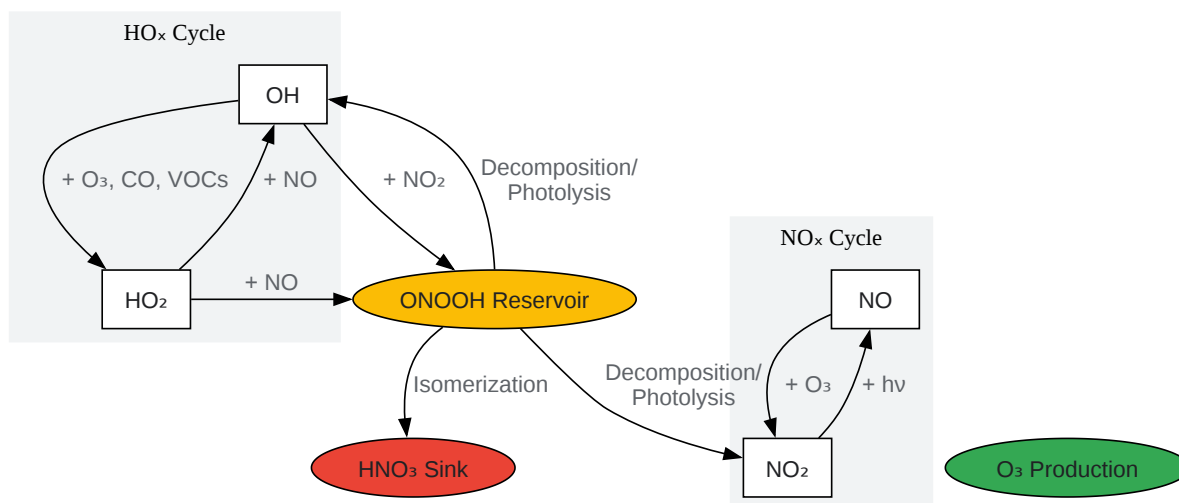
The following diagrams, generated using the DOT language, illustrate the central role of **peroxynitrous acid** in atmospheric  $HO_x$  and  $NO_x$  cycling.





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Caption: Core atmospheric cycle of **peroxyxynitrous acid** (ONOOH).



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